1,5-Dibromo-2,4-difluoro-3-nitrobenzene
Overview
Description
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6HBr2F2NO2 and a molecular weight of 316.88 . It appears as a solid under normal conditions .
Physical And Chemical Properties Analysis
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
- Method : The specific methods of synthesis were not detailed in the source, but it mentions the investigation of novel methods of synthesis .
- Results : Indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Organic Synthesis Intermediate
- Field : Organic Synthesis
- Application : 2,5-Dibromo-3,4-difluorothiophene, a compound similar to the one you mentioned, can be used as an organic synthesis intermediate and pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Pd Catalyzed Stille Coupling
- Field : Organic Chemistry
- Application : 2,5-Dibromo-3,4-dinitrothiophene, another similar compound, is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
- Method : The specific methods of synthesis were not detailed in the source, but it mentions the investigation of novel methods of synthesis .
- Results : Indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene
- Field : Organic Chemistry
- Application : 1,4-Dibromo-2,5-difluorobenzene has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Synthesis of N-alkylated 2-arylaminobenzimidazoles
- Field : Organic Chemistry
- Application : 2,5-Difluoronitrobenzene was used in the synthesis of N-alkylated 2-arylaminobenzimidazoles .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Synthesis of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene
- Field : Organic Chemistry
- Application : 1,4-Dibromo-2,5-difluorobenzene has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2?,5?-didodecyl-4,4?-biphenylylene .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
-
Synthesis of N-alkylated 2-arylaminobenzimidazoles
- Field : Organic Chemistry
- Application : 2,5-Difluoronitrobenzene was used in the synthesis of N-alkylated 2-arylaminobenzimidazoles .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Increased Open Circuit Voltage in Fluorinated Benzothiadiazole-Based Alternating Conjugated Polymers
- Field : Materials Science
- Application : 2,5-dibromo-4-fluoro-nitrobenzene was used in the synthesis of fluorinated benzothiadiazole-based alternating conjugated polymers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
properties
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYRXMTHHIOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-difluoro-3-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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